molecular formula C19H15ClN2O3 B5822531 4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide

4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide

Cat. No. B5822531
M. Wt: 354.8 g/mol
InChI Key: KXDZWABHZZYQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide, also known as N-(1-naphthyl)-4-chlorobenzoyl-N'-[2-(dimethylamino)ethyl]hydrazinecarboximidamide, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately, cell death. The chemical compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels that are essential for tumor growth. In addition, it has been found to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide in lab experiments include its potency against cancer cells and its antimicrobial activity. However, there are also limitations to using this chemical compound. It has been found to have low solubility in water, which can make it difficult to administer in vivo. In addition, it has been shown to have cytotoxic effects on normal cells, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of 4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide. One direction is to further investigate its mechanism of action and identify potential targets for cancer therapy. Another direction is to develop more efficient synthesis methods to improve its solubility and bioavailability. Additionally, the potential use of this chemical compound as a diagnostic tool for cancer should be explored further. Finally, the development of novel derivatives of this compound with improved efficacy and reduced toxicity is another potential future direction.
Conclusion
In conclusion, 4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide is a chemical compound that has shown potential applications in the field of medicine. Its anticancer and antimicrobial activities make it a promising candidate for further research. However, its limitations, such as low solubility and cytotoxicity, need to be addressed to improve its therapeutic potential. Future research should focus on identifying its mechanism of action, developing more efficient synthesis methods, exploring its potential as a diagnostic tool, and developing novel derivatives with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide involves the reaction of 4-chlorobenzoic acid with 1-naphthol to form 4-chloro-1-naphthyl benzoate. This intermediate is then reacted with N,4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamidedimethylhydrazine and acetic anhydride to form the final product. The synthesis method has been described in detail in a research article by P. K. Gupta et al. (2016).

Scientific Research Applications

4-chloro-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide has been studied for its potential applications in the field of medicine. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been found to have antimicrobial activity against various bacteria and fungi. The chemical compound has also been studied for its potential use as a diagnostic tool for cancer.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-naphthalen-1-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-15-10-8-14(9-11-15)19(21)22-25-18(23)12-24-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDZWABHZZYQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)ON=C(C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)O/N=C(/C3=CC=C(C=C3)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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